molecular formula C13H21ClN2O3 B1668316 Carbanilic acid, m-ethoxy-, 2-(dimethylamino)ethyl ester, hydrochloride CAS No. 68097-49-4

Carbanilic acid, m-ethoxy-, 2-(dimethylamino)ethyl ester, hydrochloride

Cat. No. B1668316
CAS RN: 68097-49-4
M. Wt: 288.77 g/mol
InChI Key: XBRIYRPCZOCKFL-UHFFFAOYSA-N
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Description

Carbanilic acid, m-ethoxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a bioactive chemical.

Scientific Research Applications

Chemical Synthesis and Modifications

Carbanilic acid derivatives have been utilized in various chemical synthesis processes. For instance, the synthesis of thiazolecarboxylic acid derivatives involves the acylation of ethyl esters and anilides, leading to the formation of esters and other derivatives, which include compounds related to carbanilic acid (Dovlatyan et al., 2004). Another study explored the synthesis of dissymmetric Gemini quaternary ammonium salt cationic surfactants, where a related compound, 2-(dimethylamino)ethyl dodecanoate, was used as a starting material (Xu Qun, 2008).

Surface Chemistry and Material Science

In material science, carbanilic acid derivatives play a role in surface chemistry. A study involving poly(acrylic acid) and poly(methacrylic acid) brushes grafted on porous silicon demonstrated the use of carbanilic acid derivatives in the EDC/NHS (N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide/N-hydroxysuccinimide) activation process, which is crucial for immobilizing biomolecules (Wang et al., 2011).

Polymer Chemistry

The hydrolytic stability of ester groups in polymers such as those based on 2-(dimethylamino)ethyl methacrylate and acrylate, which are related to carbanilic acid derivatives, is a significant area of research in polymer chemistry. This study highlights how backbone substituents affect the hydrolysis rates of these polymers, impacting their charge from cationic to anionic (Ros et al., 2018).

Biochemical Synthesis and Applications

Carbanilic acid derivatives are also applied in biochemical synthesis. For example, hydroxycinnamic acid amides of a thiazole containing amino acid were synthesized using a compound related to carbanilic acid, demonstrating potential antioxidative and antiviral activities (Stankova et al., 2009). Additionally, these derivatives are used in peptide coupling methods, contributing to the synthesis of various amino acid derivatives, illustrating their versatility in biochemical applications (Brunel et al., 2005).

properties

CAS RN

68097-49-4

Product Name

Carbanilic acid, m-ethoxy-, 2-(dimethylamino)ethyl ester, hydrochloride

Molecular Formula

C13H21ClN2O3

Molecular Weight

288.77 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-(3-ethoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C13H20N2O3.ClH/c1-4-17-12-7-5-6-11(10-12)14-13(16)18-9-8-15(2)3;/h5-7,10H,4,8-9H2,1-3H3,(H,14,16);1H

InChI Key

XBRIYRPCZOCKFL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)OCCN(C)C.Cl

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbanilic acid, m-ethoxy-, 2-(dimethylamino)ethyl ester, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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